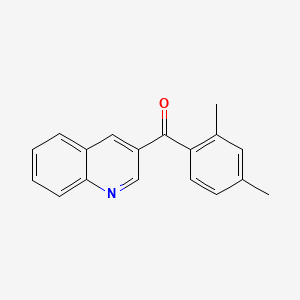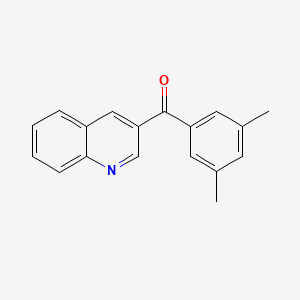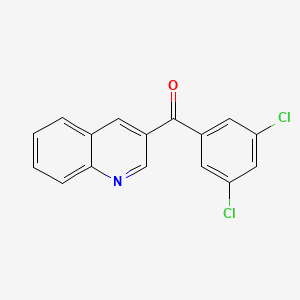
4-(2,3-Dichlorobenzoyl)quinoline; 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dichlorobenzoyl)quinoline is a chemical compound with the molecular formula C16H9Cl2NO and a molecular weight of 302.15 . It is used in scientific research and has applications in various fields, including pharmaceuticals, organic synthesis, and materials science.
Molecular Structure Analysis
The molecular structure of 4-(2,3-Dichlorobenzoyl)quinoline consists of a quinoline ring attached to a 2,3-dichlorobenzoyl group . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
While specific chemical reactions involving 4-(2,3-Dichlorobenzoyl)quinoline are not available, dichlorobenzoquinones like DDQ are known to mediate hydride transfer reactions and show three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .Physical And Chemical Properties Analysis
4-(2,3-Dichlorobenzoyl)quinoline has a predicted boiling point of 478.1±35.0 °C and a predicted density of 1.381±0.06 g/cm3 . Its pKa value is predicted to be 1.87±0.13 .科学的研究の応用
Drug Discovery and Lead Optimization
Quinoline derivatives, including 3-(2,3-Dichlorobenzoyl)quinoline , are crucial in the field of drug discovery. They serve as lead compounds for the development of new drugs due to their structural versatility and biological activity . This compound can be used to synthesize various analogs with potential therapeutic effects.
Synthesis of Biologically Active Molecules
The quinoline scaffold is fundamental in synthesizing biologically active molecules. It has been used to create compounds with a wide range of pharmacological activities, such as antibacterial, antifungal, and anticancer properties .
Anticancer Research
Specific quinoline derivatives have shown promise in anticancer research. They are studied for their ability to inhibit certain pathways and enzymes that are crucial for cancer cell proliferation .
Antimicrobial Agents
Due to the increasing resistance to existing antibiotics, there is a continuous search for new antimicrobial agents. Quinoline derivatives are explored for their potential to act as novel antibiotics to treat resistant bacterial strains .
Pharmacological Studies
Quinoline and its derivatives are used in pharmacological studies to understand their mechanism of action and to optimize their efficacy and safety profiles. This includes studying their interactions with various biological targets .
Chemical Synthesis and Organic Chemistry
In synthetic organic chemistry, 3-(2,3-Dichlorobenzoyl)quinoline is used as an intermediate in the synthesis of more complex chemical entities. Its reactivity allows for the construction of diverse molecular architectures .
特性
IUPAC Name |
(2,3-dichlorophenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-13-6-3-5-12(15(13)18)16(20)11-8-10-4-1-2-7-14(10)19-9-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXMTUNVDLPGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267934 |
Source


|
| Record name | (2,3-Dichlorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dichlorobenzoyl)quinoline | |
CAS RN |
1187168-39-3 |
Source


|
| Record name | (2,3-Dichlorophenyl)-3-quinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dichlorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














